molecular formula C15H11FO B14733472 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one CAS No. 4919-41-9

3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one

Cat. No.: B14733472
CAS No.: 4919-41-9
M. Wt: 226.24 g/mol
InChI Key: HMPMIRDTAXRDAQ-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a fluorine atom on the meta position of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Epoxides or carboxylic acids.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor in various biological pathways, making it a candidate for drug development.

    Medicine: Its derivatives have been explored for their anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets, thereby modulating biological activity.

Comparison with Similar Compounds

    3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one: Similar structure but with the fluorine atom in the para position.

    3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one: Chlorine atom instead of fluorine.

    3-(3-Methylphenyl)-1-phenylprop-2-en-1-one: Methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in the meta position of the phenyl ring in 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one imparts unique electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

3-(3-fluorophenyl)-1-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPMIRDTAXRDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327195
Record name 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4919-41-9
Record name 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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